molecular formula C11H6F3NO2 B8408122 2-Nitro-7-(trifluoromethyl)naphthalene

2-Nitro-7-(trifluoromethyl)naphthalene

Cat. No.: B8408122
M. Wt: 241.17 g/mol
InChI Key: DMANBUASFRDGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-7-(trifluoromethyl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a nitro (-NO₂) group at position 2 and a trifluoromethyl (-CF₃) group at position 7 of the naphthalene ring.

Properties

Molecular Formula

C11H6F3NO2

Molecular Weight

241.17 g/mol

IUPAC Name

2-nitro-7-(trifluoromethyl)naphthalene

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-3-1-7-2-4-10(15(16)17)6-8(7)5-9/h1-6H

InChI Key

DMANBUASFRDGDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 2-Nitro-7-(trifluoromethyl)naphthalene with structurally related compounds based on substituent type, position, and molecular weight:

Compound Name Substituents (Position) Molecular Weight Key Properties
This compound -NO₂ (2), -CF₃ (7) ~285.2* High electron deficiency; low solubility in polar solvents
2-Fluoronaphthalene -F (2) 146.16 Moderate electronegativity; volatile
1-Methyl-2-nitrobenzene -CH₃ (1), -NO₂ (2) 151.16 Steric hindrance near nitro group; used in dye synthesis
Naphthalene-2,7-disulfonic acid -SO₃Na (2,7) 332.26 Highly polar; water-soluble
3-(4-Methoxyphenyl)-7-nitronaphthalene -OCH₃ (4-phenyl), -NO₂ (7) ~323.3* Extended conjugation; UV-active

*Estimated based on analogous structures.

  • Electronic Effects : The trifluoromethyl group (-CF₃) at position 7 exerts stronger electron-withdrawing effects compared to methyl (-CH₃) or sulfonic acid (-SO₃H) groups, reducing the electron density of the aromatic ring and directing electrophilic substitution reactions to specific positions .
  • Solubility : Unlike sulfonated derivatives (e.g., naphthalene-2,7-disulfonic acid disodium salt), which are highly water-soluble due to ionic groups, the nitro and trifluoromethyl groups render this compound hydrophobic, favoring organic solvents .

Environmental and Toxicological Profiles

  • Environmental Persistence : Like other nitro-PAHs (e.g., 1-Nitronaphthalene), the nitro group may enhance resistance to microbial degradation, while the trifluoromethyl group could further increase environmental persistence due to its stability .
  • The trifluoromethyl group may modulate toxicity by altering metabolic pathways compared to methyl or hydroxyl analogs .

Research Findings and Data Gaps

  • Thermal Stability: Trifluoromethyl groups typically enhance thermal stability; this compound may outperform non-fluorinated nitro-PAHs in high-temperature applications.
  • Data Limitations : Existing studies focus on simpler derivatives (e.g., 2-Methylnaphthalene or 2-Fluoronaphthalene), highlighting the need for targeted research on dual-substituted nitro/trifluoromethyl systems .

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